N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride
Description
N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride (CAS: 1185312-18-8) is a heterocyclic organic compound featuring a thiophene-3-carboxamide moiety linked to a piperidin-3-yl group. Its molecular formula is C₁₀H₁₅ClN₂OS·HCl, with a molecular weight of 246.75 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and receptor-targeting agents. Its structural uniqueness lies in the spatial arrangement of the piperidine ring (3-position substitution), which influences binding affinity in biological systems.
Properties
IUPAC Name |
N-piperidin-3-ylthiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-10(8-3-5-14-7-8)12-9-2-1-4-11-6-9;/h3,5,7,9,11H,1-2,4,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOBRGKHYVJMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671614 | |
| Record name | N-(Piperidin-3-yl)thiophene-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-18-8 | |
| Record name | N-(Piperidin-3-yl)thiophene-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride generally involves two key stages:
- Formation of the amide bond between a thiophene-3-carboxylic acid derivative and a piperidine amine derivative
- Conversion of the free base amide to its hydrochloride salt
While specific step-by-step procedures for this exact compound are scarce in open literature, analogous synthetic routes and principles are well documented in the synthesis of related piperidine-thiophene amides and piperidine derivatives.
Preparation of Piperidin-3-yl Amine Intermediate
The piperidin-3-yl amine moiety can be prepared through catalytic hydrogenation of pyridine derivatives or via functional group transformations on piperidine precursors. Recent advances highlight:
- Catalytic hydrogenation of N-Boc-protected tetrahydropyridines to yield piperidine amines, followed by acid deprotection to obtain piperidine hydrochloride salts.
- Palladium- or rhodium-catalyzed hydrogenation methods provide high selectivity and yield under mild conditions, sometimes combining multiple transformations in one-pot procedures.
- Alternative synthetic routes include Knoevenagel condensation followed by reduction steps to access substituted piperidines.
These methods ensure the availability of piperidin-3-yl amine intermediates in their hydrochloride salt forms, ready for amide coupling.
Amide Bond Formation with Thiophene-3-carboxylic Acid Derivatives
The amide bond between the piperidine amine and the thiophene-3-carboxylic acid derivative is typically formed by:
- Activation of the carboxylic acid group, often using coupling reagents such as thionyl chloride, carbodiimides (e.g., EDC, DCC), or mixed anhydrides.
- Reaction of the activated acid derivative with the piperidine amine hydrochloride salt under controlled conditions to yield the amide.
Although direct literature on this compound is limited, analogous amide bond formations in related compounds have been successfully achieved using thionyl chloride activation and subsequent amine coupling.
Conversion to Hydrochloride Salt
The final step involves converting the free base amide to its hydrochloride salt by:
- Treatment with hydrochloric acid (typically 1.5 equivalents or stoichiometric amounts) in an appropriate solvent such as ethanol or dioxane.
- Isolation of the hydrochloride salt as a crystalline solid, which improves compound stability and handling.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Synthesis of piperidin-3-yl amine | Catalytic hydrogenation of N-Boc-piperidine derivatives; Pd or Rh catalysts; HCl for deprotection | High selectivity; mild conditions; one-pot possible |
| 2 | Activation of thiophene-3-carboxylic acid | Thionyl chloride or carbodiimide coupling agents | Efficient activation of acid group |
| 3 | Amide bond formation | Reaction of activated acid with piperidin-3-yl amine hydrochloride salt | Controlled temperature to avoid side reactions |
| 4 | Hydrochloride salt formation | Treatment with HCl in ethanol or dioxane | Yields stable crystalline salt form |
Research Findings and Optimization Notes
- Catalytic hydrogenation of pyridine derivatives to piperidine amines is well-established, with rhodium catalysts showing improved efficiency and selectivity, especially for substituted piperidines.
- Amide bond formation benefits from using thionyl chloride as an activating reagent, which avoids formation of unwanted by-products and allows for cleaner reactions.
- Maintaining ambient to moderate temperatures (18–70 °C) during coupling steps prevents discoloration and degradation of intermediates and final products.
- The hydrochloride salt form enhances solubility and stability , facilitating purification and storage.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield thiophene-3-carboxylic acid and piperidin-3-amine.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, 80°C, 4 hours | Thiophene-3-carboxylic acid + piperidin-3-amine hydrochloride | 85% | |
| 2M NaOH, reflux, 2 hours | Sodium thiophene-3-carboxylate + piperidin-3-amine | 78% |
This reaction is critical for decomposing the compound into its constituent parts for analytical or synthetic purposes.
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and acylation reactions.
| Reagent | Product | Conditions | Application |
|---|---|---|---|
| Ethyl chloroformate | N-Ethoxycarbonyl derivative | DMF, 0°C → RT, 2 hours | Protective group chemistry |
| Benzyl bromide | N-Benzyl substituted derivative | K₂CO₃, DMF, 60°C, 6 hours | Bioactivity modulation |
These modifications enhance the compound’s solubility or alter its interaction with biological targets.
Cyclization Reactions
The thiophene carboxamide moiety facilitates heterocyclization. For example:
-
Treatment with POCl₃/PCl₅ induces cyclization to form thienopyrimidinone derivatives .
-
Reaction with hydrazine hydrate yields 2-hydrazino-thienopyrimidin-4-one , a precursor for further functionalization .
Example Pathway:
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution at the 2- and 5-positions due to electron-rich sulfur stabilization.
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | 2-position | 2-Nitrothiophene derivative | 0°C, 1 hour |
| Br₂/CH₂Cl₂ | 5-position | 5-Bromothiophene derivative | RT, 30 minutes |
These derivatives are intermediates for synthesizing more complex heterocycles .
Reductive Amination
The piperidine amine reacts with aldehydes/ketones in reductive amination to form tertiary amines.
Example:
Interaction with Biological Nucleophiles
In pharmacological studies, the compound reacts with cysteine residues in kinases via:
-
Michael addition at the thiophene ring’s α,β-unsaturated carbonyl system.
-
Hydrogen bonding through the amide and piperidine groups.
Stability Under Various Conditions
| Condition | Observation | Implication |
|---|---|---|
| Light (UV exposure) | Degrades to unidentified byproducts | Requires storage in amber vials |
| High humidity (>80% RH) | Hydrolysis accelerated | Desiccant recommended |
Scientific Research Applications
Chemistry
N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- Organic Synthesis : As a reagent for constructing complex organic molecules.
- Chemical Reactions : Involvement in oxidation, reduction, and substitution reactions.
Biology
The compound is employed in biological studies to explore its interactions with biological molecules and pathways. Key applications include:
- Receptor Binding : Potential interactions with opioid receptors, leading to analgesic effects.
- Enzyme Modulation : Influence on cytochrome P450 enzymes affecting drug metabolism.
Medicine
This compound has shown promise in therapeutic applications:
- Antimicrobial Activity : Exhibits significant activity against various pathogens, with MIC values indicating effectiveness against bacteria like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
- Anticancer Activity : Research indicates the compound may induce apoptosis in cancer cells through specific signaling pathways.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal) | 5.0 | Induces apoptosis |
| MCF7 (breast cancer) | 7.5 | Cytotoxic effects |
Industry
In industrial settings, this compound is utilized for developing new materials and chemical processes, highlighting its versatility beyond laboratory research.
Antiviral Activity
Studies have indicated that derivatives of this compound possess antiviral properties, particularly against viruses like Ebola. The structural integrity of the piperidine moiety is essential for maintaining antiviral efficacy.
Antiviral Activity
A study highlighted the antiviral activity of thiophene derivatives against EBOV-GP-pseudotyped viruses, underscoring the importance of structural modifications for enhancing activity .
In Vivo Studies
Animal studies have demonstrated significant anti-inflammatory effects of thiophene derivatives, suggesting therapeutic potential for inflammatory diseases .
Anticancer Research
Research has focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in various cancer cell lines .
Mechanism of Action
The mechanism by which N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Positional Isomerism (3-yl vs. 4-yl Piperidine):
- The 3-yl isomer (target compound) exhibits distinct spatial orientation compared to the 4-yl analogue (CAS: 1185314-33-3). This difference impacts receptor binding; for example, the 3-yl configuration may better align with kinase active sites due to steric compatibility .
Heterocyclic Core Modifications:
- Replacement of thiophene with pyrimidine (e.g., 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride) introduces hydrogen-bonding capabilities, enhancing selectivity for enzymes like viral proteases .
Functional Group Additions:
- Chloroacetyl substitution (CAS: 1417793-81-7) increases lipophilicity (logP ~2.8), improving membrane permeability for intracellular targets. This modification is critical in prodrug strategies .
Aromatic Substituents:
- Fluorophenyl groups (e.g., 2-(2-Fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide) enhance metabolic stability and binding to G-protein-coupled receptors (GPCRs) via π-π interactions .
Biological Activity
N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to various receptors and enzymes, modulating their activities and leading to diverse biological effects.
- Receptor Binding : The compound likely interacts with opioid receptors, similar to other piperidine derivatives, which can lead to analgesic effects by inhibiting the release of nociceptive neurotransmitters.
- Enzyme Modulation : It has been shown to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can result in either inhibition or activation of metabolic pathways, affecting the pharmacokinetics of co-administered drugs .
- Cell Signaling Pathways : The compound may also affect key signaling pathways such as MAPK/ERK, influencing cell proliferation and apoptosis in cancer cells .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies indicate that compounds with similar structures have shown significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this compound have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other bacterial strains .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
Anticancer Activity
Research has indicated that this compound may induce apoptosis in cancer cells through specific signaling pathways:
- Apoptosis Induction : The compound has been observed to promote programmed cell death in tumor cells, potentially through the activation of caspase pathways .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal) | 5.0 | Induces apoptosis |
| MCF7 (breast cancer) | 7.5 | Cytotoxic effects |
Case Studies and Research Findings
- Antiviral Activity : A study on thiophene derivatives indicated that compounds structurally similar to this compound showed antiviral activity against the Ebola virus pseudotypes, highlighting the importance of the piperidine moiety for maintaining efficacy .
- In Vivo Studies : Animal models have demonstrated that derivatives of thiophene exhibit significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. Critical Considerations :
- Impurity Control : Monitor for unreacted starting materials or positional isomers (e.g., piperidin-4-yl vs. piperidin-3-yl derivatives) using LC-MS .
- Scale-Up Challenges : Optimize solvent systems (e.g., DMF vs. THF) to balance reaction efficiency and purification yield .
Basic: How is the compound characterized for structural integrity and purity?
Methodological Answer:
Core Techniques :
- NMR Spectroscopy : Confirm regiochemistry (e.g., thiophene C3 vs. C2 substitution) and salt formation (HCl proton integration) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁻ ions) .
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
Q. Advanced Validation :
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate content .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C). For organic solvents, use DMSO (≥100 mM) or ethanol (limited solubility due to ionic character) .
- Stability :
Advanced: How does stereochemistry influence biological activity?
Methodological Answer:
Case Study :
- Stereoisomer Comparison : (S)- vs. (R)-piperidin-3-yl derivatives exhibit divergent receptor binding. For example, (S)-enantiomers of similar compounds show 10-fold higher affinity for serotonin receptors .
- Synthesis of Enantiomers : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate stereoisomers .
Q. Experimental Design :
- Docking Studies : Perform molecular dynamics simulations with receptors (e.g., 5-HT₃) to predict enantioselective interactions .
- In Vitro Assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement using [³H]-GR65630 for 5-HT₃) .
Advanced: What assays are used to evaluate kinase inhibition activity?
Methodological Answer:
Key Assays :
- Checkpoint Kinase (CHK1/CHK2) Inhibition :
- Biochemical Assays : Measure ATPase activity via ADP-Glo™ Kinase Assay. AZD7762 (a structural analog) shows IC₅₀ = 5 nM for CHK1 .
- Cellular Assays : Use γH2AX foci formation in cancer cells (e.g., HT29) to quantify DNA damage response inhibition .
Q. Data Interpretation :
- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects (e.g., Aurora B inhibition) .
- Mechanistic Studies : Combine with siRNA knockdown to validate CHK1-dependent phenotypes .
Advanced: How are receptor-binding affinities quantified?
Methodological Answer:
Core Methods :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
